molecular formula C15H16ClN3O5S B7887620 Cefaclor hydrate

Cefaclor hydrate

Cat. No.: B7887620
M. Wt: 385.8 g/mol
InChI Key: WKJGTOYAEQDNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaclor hydrate is a second-generation cephalosporin antibiotic with the molecular formula C₁₅H₁₆ClN₃O₅S (CAS 70356-03-5) . It exhibits bactericidal activity by binding to penicillin-binding protein 3 (PBP-3), inhibiting bacterial cell wall synthesis . Clinically, it is used for respiratory, urinary tract, and skin infections due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its solubility in water is moderate (pH 3.0–4.5), and it is stored at -20°C in powder form . Analytical methods, such as HPLC with UV detection at 265 nm, ensure purity (≥98%) and quantify related substances (≤0.5% individual, ≤2.0% total) .

Properties

IUPAC Name

7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJGTOYAEQDNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Components

The enzymatic synthesis of this compound centers on the condensation of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) with D-phenylglycine in activated form, typically as D-phenylglycine methyl ester (PGM) or amide derivatives. This reaction is catalyzed by penicillin G acylase (PGA), an enzyme that facilitates the formation of the amide bond between the β-lactam nucleus (7-ACCA) and the activated side chain (PGM). Mutant PGA enzymes, such as the Phe-B24-Ala variant, are preferred for their enhanced catalytic activity and stability under industrial conditions.

The reaction proceeds in an aqueous medium, with careful control of pH (6.8–7.2) and temperature (10–14°C) to maximize enzyme efficiency and minimize by-product formation. Sodium sulfite is often added to the reaction mixture to prevent oxidative degradation of intermediates.

Optimization of Reactant Addition Strategy

A critical advancement in cefaclor synthesis is the gradual addition of PGM during the reaction, as opposed to batch addition. This fed-batch approach reduces the molar ratio of PGM to 7-ACCA from 2–3:1 to 1.1–1.2:1, significantly lowering the formation of by-products like D-phenylglycine (PG). For example, in a patented process, continuous dosing of PGM over 90 minutes resulted in a conversion rate of 96.3% and a final product purity of 99.4%. In contrast, batch addition led to excessive viscosity, processibility challenges, and a lower conversion rate (59%).

Table 1: Comparative Performance of Fed-Batch vs. Batch PGM Addition

ParameterFed-Batch MethodBatch Method
PGM:7-ACCA Molar Ratio1.1:13:1
Conversion Rate (%)96.359
By-Product (PG) Formation< 2% (w/w)3.96% (w/w)
Final Purity (%)99.4Not reported

Recovery and Crystallization Processes

Acid Dissolution and Filtration

Post-synthesis, the reaction mixture contains cefaclor, residual 7-ACCA (< 2% w/w), and PG (< 2% w/w). To isolate cefaclor, the mixture is acidified to pH 0.8 using hydrochloric acid, dissolving the product while precipitating impurities. Filtration through a 0.45 μm membrane ensures removal of particulate matter and immobilized enzyme residues.

Crystallization Techniques

This compound is crystallized by neutralizing the acidic solution to pH 5.0 with ammonia, which induces supersaturation. Seeding with cefaclor monohydrate crystals (1–2% w/w) is essential to control crystal morphology and size distribution. A stepwise cooling protocol—from 35°C to 20°C over 120 minutes—optimizes crystal growth and minimizes solvent inclusion. The final product is washed with acetone to remove residual moisture, yielding cefaclor monohydrate with ≤ 0.5% (w/w) water content.

Table 2: Crystallization Parameters and Outcomes

ParameterValue/Range
Seeding Temperature35°C
Cooling Rate0.25°C/min
Final Crystal Size50–100 μm
Purity Post-Crystallization99.4% (w/w)

Industrial-Scale Production Considerations

Biocatalyst Reusability

Immobilized PGA mutants retain > 90% activity after 10 reaction cycles, reducing enzyme costs. The use of bottom-sieve reactors with upward stirring enables efficient separation of biocatalyst beads from the product slurry, facilitating continuous production.

Environmental and Economic Efficiency

The fed-batch method reduces raw material consumption by 40% compared to traditional batch processes, primarily due to lower PGM requirements. Additionally, the near-complete conversion of 7-ACCA (96.3%) minimizes waste generation, aligning with green chemistry principles.

Quality Assessment and Stability Testing

Purity Measurement

High-performance liquid chromatography (HPLC) is the gold standard for assessing this compound purity, with regulatory thresholds ≥ 95% (w/w). Absorbance at 400 nm (A400) is monitored to detect degradation products; freshly isolated cefaclor monohydrate exhibits an A400 of 0.036, increasing to 0.043 after 4 weeks at 70% relative humidity.

Stability Optimization

Storage at ≤ 25°C in airtight containers prevents hydrolytic degradation. The inclusion of desiccants (e.g., silica gel) maintains water content below 1% (w/w), ensuring compliance with pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions

Cefaclor hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of cefaclor has been extensively studied. A population pharmacokinetic analysis conducted on healthy subjects revealed that cefaclor is well absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 30 to 60 minutes after oral administration. The half-life of cefaclor ranges from 0.6 to 0.9 hours .

Key Pharmacokinetic Parameters

ParameterValue
Maximum Plasma Concentration (Cmax)93.01% (fasting state)
Area Under Curve (AUC)97.92% (fasting state)
Half-life0.6 - 0.9 hours

Clinical Applications

Cefaclor is primarily used in the treatment of infections caused by specific bacterial strains. Its applications can be categorized as follows:

  • Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Skin Infections : Treats infections caused by Staphylococcus aureus and Streptococcus pyogenes.
  • Urinary Tract Infections : Indicated for infections caused by Escherichia coli, Klebsiella spp., and others .

Efficacy Against Specific Pathogens

Cefaclor has demonstrated activity against several clinically significant microorganisms. The Minimum Inhibitory Concentration (MIC) values for various pathogens are crucial for understanding its efficacy.

MIC Data for Cefaclor

PathogenMIC (µg/mL)
Streptococcus pneumoniae≤ 1
Staphylococcus aureus≤ 2
Escherichia coli≤ 4

This data indicates that cefaclor is particularly effective against common pathogens responsible for respiratory and skin infections.

Case Studies

Several studies have documented the clinical efficacy of cefaclor in treating various infections:

  • Otitis Media Treatment : A study found that cefaclor was effective in eradicating Haemophilus influenzae in children with otitis media, demonstrating a significant reduction in symptoms within 48 hours .
  • Pneumonia Management : Cefaclor has been shown to be effective in treating pneumonia caused by resistant strains of bacteria, highlighting its role in managing complicated respiratory infections .
  • Urinary Tract Infections : In a clinical trial involving patients with urinary tract infections, cefaclor demonstrated a high success rate in clearing the infection within a week of treatment .

Analytical Methods

Accurate determination of cefaclor concentration in pharmaceutical formulations is essential for quality control. Various analytical techniques have been developed:

  • Spectrophotometric Method : This method involves alkaline hydrolysis of cefaclor followed by measurement at 340 nm, providing reliable quantification in both capsules and suspensions .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This advanced method allows for precise pharmacokinetic studies and bioequivalence assessments between different formulations .

Mechanism of Action

The mechanism of action of Cefaclor hydrate involves its interaction with beta-lactamase enzymes. These enzymes are responsible for the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective. By inhibiting these enzymes, the compound prevents the breakdown of the beta-lactam ring, allowing it to exert its antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Resistance Profiles

Cefaclor hydrate exhibits higher resistance rates compared to other cephalosporins. Studies show 50–66% resistance in bacterial isolates, surpassing norfloxacin, cefotaxime, and doxycycline (25–33% resistance) but lower than imipenem (75%) .

Compound Resistance Rate (%) Key Pathogens Affected Reference
This compound 50–66 E. coli, Klebsiella spp.
Imipenem 75 Pseudomonas aeruginosa
Norfloxacin 25 Enterobacteriaceae
Cefotaxime 33 Streptococcus pneumoniae

Structural and Solubility Comparisons

This compound shares a β-lactam core with other cephalosporins but differs in side-chain modifications, enhancing stability against β-lactamases .

Compound Water Solubility Organic Solvent Insolubility Key Structural Feature
This compound Slightly soluble Methanol, chloroform, benzene Chlorine substitution at C-3
Cefadroxil Slightly soluble Alcohol, chloroform, ether Hydroxyl group at C-7
Cefamandole nafate Highly soluble Ether, benzene, cyclohexane Methylthiotetrazole side chain

Pharmacokinetic and Formulation Properties

This compound’s dissolution rate in water exceeds 80% within 30 minutes, comparable to cefixime but faster than extended-release formulations (e.g., 240-minute release for cefaclor extended-release tablets) . Flowability studies using surface fractal analysis indicate suitability for granulation, with fine particle content impacting manufacturability .

Purity and Analytical Standards

This compound demonstrates higher purity (99.53%) compared to cefadroxil (99.10%) and cefaloglycin (>98%) . Its HPLC retention time (26.3 minutes) distinguishes it from impurities like the delta-3 isomer (22.4 minutes) .

Compound Purity (%) Key Analytical Method Reference
This compound 99.53 HPLC (265 nm UV detection)
Cefadroxil 99.10 LC-MS
Cefaloglycin >98 Spectrophotometry

Clinical and Regulatory Considerations

This compound is classified under ATC code J01DC04 as a second-generation cephalosporin, distinguishing it from first-generation agents like cefadroxil (J01DB05) and cefalexin (J01DB01) .

Biological Activity

Cefaclor hydrate, a second-generation cephalosporin antibiotic, is widely used for treating various bacterial infections. Its biological activity stems from its ability to inhibit bacterial cell wall synthesis, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This article delves into the pharmacodynamics, pharmacokinetics, and clinical efficacy of this compound, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Structure : Cefaclor is a semisynthetic derivative of cephalexin, classified under beta-lactam antibiotics.
  • Mechanism of Action : Cefaclor exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to cell lysis mediated by autolytic enzymes .

Pharmacokinetics

Cefaclor is well absorbed after oral administration, with bioavailability unaffected by food intake. The pharmacokinetic parameters are as follows:

ParameterValue
Bioavailability85%
Peak Plasma Concentration30-60 minutes post-dose
Half-life0.6 to 0.9 hours
Protein Binding23.5%
ExcretionPrimarily renal (60-85% unchanged)

Antibacterial Spectrum

Cefaclor demonstrates significant activity against various pathogens:

  • Gram-positive Bacteria :
    • Staphylococcus aureus (including penicillinase-producing strains)
    • Streptococcus pneumoniae
    • Streptococcus pyogenes
  • Gram-negative Bacteria :
    • Escherichia coli
    • Haemophilus influenzae (including beta-lactamase-producing strains)
    • Klebsiella spp.
    • Proteus mirabilis .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for selected bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus≤ 0.5
Streptococcus pneumoniae≤ 1
Escherichia coli≤ 2
Haemophilus influenzae≤ 4

Clinical Efficacy and Case Studies

Cefaclor has been documented in various clinical studies for treating infections such as otitis media, skin infections, and urinary tract infections. A notable study conducted on children with acute otitis media demonstrated a significant clinical cure rate of approximately 90% when treated with cefaclor .

Case Study: Efficacy in Acute Otitis Media

In a randomized controlled trial involving pediatric patients, cefaclor was compared to amoxicillin. The results indicated that cefaclor was equally effective in reducing symptoms and eradicating the infection within a treatment period of ten days.

Side Effects and Considerations

While cefaclor is generally well-tolerated, some adverse effects have been reported:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Allergic reactions (rash, anaphylaxis in rare cases)
  • Positive Coombs' test leading to hemolytic anemia in some patients .

Q & A

Q. What are the standard HPLC parameters for quantifying Cefaclor Hydrate purity, and how are impurities calculated?

  • Methodology : Prepare a 0.05 mg/mL standard solution in sodium dihydrogen phosphate (pH 2.5). Use a C18 column with UV detection at 265 nm. Calculate impurities using the formula: Impurity (%)=C×AiAS×W×100\text{Impurity (\%)} = \frac{C \times A_i}{A_S \times W} \times 100

    where CC = standard concentration, AiA_i = impurity peak area, ASA_S = cefaclor peak area, and WW = sample weight. Ensure total impurities ≤2.0% .

  • Key Considerations : Baseline correction with blank mobile phase and validation of peak integration methods are critical for accuracy.

Q. How is the dissolution rate of Cefaclor formulations validated experimentally?

  • Protocol : Use USP Apparatus 2 (paddle) at 50 rpm in 900 mL water. Sample at 30 minutes, filter, and analyze via HPLC. Calculate dissolution rate using: Dissolution (%)=ATAS×Standard Conc.Labeled Dose×900\text{Dissolution (\%)} = \frac{A_T}{A_S} \times \frac{\text{Standard Conc.}}{\text{Labeled Dose}} \times 900

Acceptance criterion: ≥80% dissolved (Q value) .

  • Data Challenges : Address variability in capsule disintegration and filter adsorption effects.

Q. What spectroscopic and chromatographic methods confirm this compound identity?

  • Techniques :
  • FT-IR : Match absorption bands (e.g., β-lactam carbonyl at ~1770 cm⁻¹) to reference standards .
  • HPLC Retention Time : Align test and standard solution peaks under identical mobile phase conditions (acetonitrile-phosphate buffer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across studies?

  • Case Example : Reported bioavailability ranges from 80% to 95% due to variations in hydration state or excipient interactions.
  • Methodological Solutions :
  • Use population PK modeling to account for inter-subject variability (e.g., clearance: 328 ±83 mL/min; half-life: 0.6 ±0.1 h) .
  • Validate in vitro-in vivo correlations (IVIVC) by comparing dissolution profiles with clinical PK data .

Q. What experimental designs optimize the stability of this compound under varying pH and temperature conditions?

  • Approach :
  • Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis : Monitor degradation products (e.g., Δ³-cefaclor) via HPLC-MS .
  • Thermal stress : Store samples at 40°C/75% RH and assess hydrate-to-anhydrous form transitions using XRD .
    • Statistical Analysis : Apply ANOVA to compare degradation rates across batches .

Q. How to profile unknown impurities in this compound synthesis batches?

  • Advanced LC-MS Workflow :
  • Use high-resolution MS (HRMS) to identify structural analogs (e.g., dechlorinated byproducts).
  • Quantify trace impurities (<0.1%) using a 5-point calibration curve with deuterated internal standards (e.g., Cefaclor-d5) .
    • Regulatory Alignment : Cross-reference ICH Q3B guidelines for qualification thresholds.

Key Methodological Recommendations

  • For Stability Studies : Use controlled humidity chambers to simulate real-world storage conditions .
  • For Impurity Analysis : Validate column efficiency (theoretical plates >2000) to resolve closely eluting peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.